REACTION_CXSMILES
|
BrCCCC([C-:7]1[CH:11]=[CH:10][CH:9]=[CH:8]1)=O.[CH-:12]1[CH:16]=[CH:15][CH:14]=[CH:13]1.[Fe+2:17].[I-].[K+].C(N(CC)CC)C>C1(C)C=CC=CC=1>[CH-:7]1[CH:11]=[CH:10][CH:9]=[CH:8]1.[CH-:12]1[CH:16]=[CH:15][CH:14]=[CH:13]1.[Fe+2:17] |f:0.1.2,3.4,7.8.9|
|
Name
|
N-(9-azabicyclo[3.3.1] nonan-3a-yl)-N′-(2-methoxy-5-methylphenyl) carbamate
|
Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-bromobutyrylferrocene
|
Quantity
|
385 mg
|
Type
|
reactant
|
Smiles
|
BrCCCC(=O)[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
|
Name
|
|
Quantity
|
166 mg
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Upon completion of reaction (as shown by TLC)
|
Type
|
ADDITION
|
Details
|
Silica gel (1 g) was added
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
WASH
|
Details
|
eluted with 5% methanol in methylene chloride
|
Name
|
|
Type
|
product
|
Smiles
|
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
BrCCCC([C-:7]1[CH:11]=[CH:10][CH:9]=[CH:8]1)=O.[CH-:12]1[CH:16]=[CH:15][CH:14]=[CH:13]1.[Fe+2:17].[I-].[K+].C(N(CC)CC)C>C1(C)C=CC=CC=1>[CH-:7]1[CH:11]=[CH:10][CH:9]=[CH:8]1.[CH-:12]1[CH:16]=[CH:15][CH:14]=[CH:13]1.[Fe+2:17] |f:0.1.2,3.4,7.8.9|
|
Name
|
N-(9-azabicyclo[3.3.1] nonan-3a-yl)-N′-(2-methoxy-5-methylphenyl) carbamate
|
Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-bromobutyrylferrocene
|
Quantity
|
385 mg
|
Type
|
reactant
|
Smiles
|
BrCCCC(=O)[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
|
Name
|
|
Quantity
|
166 mg
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Upon completion of reaction (as shown by TLC)
|
Type
|
ADDITION
|
Details
|
Silica gel (1 g) was added
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
WASH
|
Details
|
eluted with 5% methanol in methylene chloride
|
Name
|
|
Type
|
product
|
Smiles
|
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |